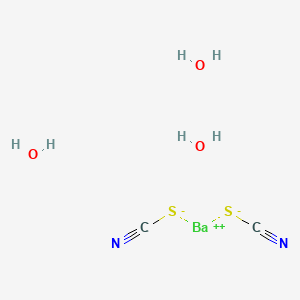
barium(2+);dithiocyanate;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium(2+);dithiocyanate;trihydrate, also known as barium thiocyanate trihydrate, is a chemical compound with the formula Ba(SCN)₂·3H₂O. It is a white crystalline solid that is highly soluble in water and other polar solvents. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .
准备方法
Synthetic Routes and Reaction Conditions
Barium thiocyanate trihydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid. The reaction typically occurs at room temperature and results in the formation of barium thiocyanate, which can then be crystallized to obtain the trihydrate form .
Industrial Production Methods
In industrial settings, barium thiocyanate trihydrate is often produced by reacting barium chloride with ammonium thiocyanate in an aqueous solution. The resulting solution is then evaporated to yield the crystalline trihydrate form. This method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
Barium thiocyanate trihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form barium sulfate and carbon disulfide.
Reduction: It can be reduced to form barium sulfide and hydrogen cyanide.
Substitution: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with barium thiocyanate trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include barium sulfate, carbon disulfide, barium sulfide, and hydrogen cyanide. These products are often used in various industrial applications, such as the production of dyes and pigments .
科学研究应用
Barium thiocyanate trihydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is used in diagnostic tests and as a contrast agent in medical imaging.
Industry: It is used in the production of dyes, pigments, and photographic solutions.
作用机制
The mechanism of action of barium thiocyanate trihydrate involves its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can disrupt cellular processes by altering the permeability of cell membranes and interfering with protein synthesis .
相似化合物的比较
Similar Compounds
Some compounds similar to barium thiocyanate trihydrate include:
Barium perchlorate trihydrate: Ba(ClO₄)₂·3H₂O
Ammonium barium hexacyanoferrate(II) trihydrate: Ba(NH₄)₂[Fe(CN)₆]·3H₂O
Barium dithiocarbamate: Ba(S₂CNR₂)₂
Uniqueness
Barium thiocyanate trihydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications where solubility and stability are critical factors .
属性
分子式 |
C2H6BaN2O3S2 |
|---|---|
分子量 |
307.5 g/mol |
IUPAC 名称 |
barium(2+);dithiocyanate;trihydrate |
InChI |
InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 |
InChI 键 |
USVMWHWKIBOLMH-UHFFFAOYSA-L |
规范 SMILES |
C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


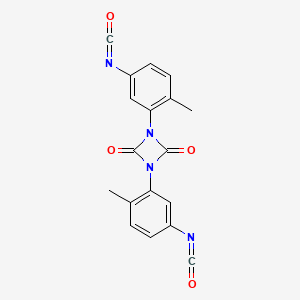
![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
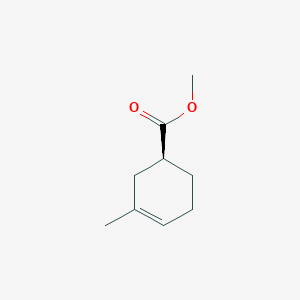
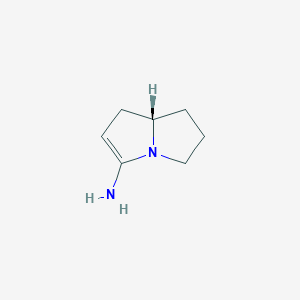
![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
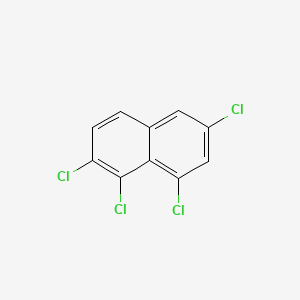
![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
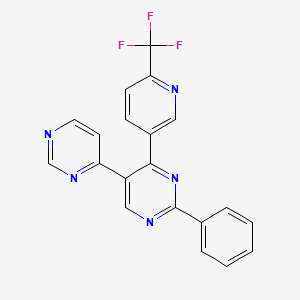
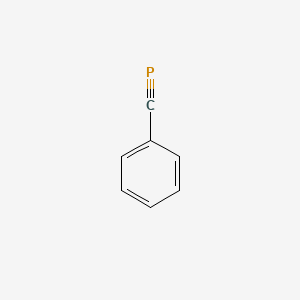

![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
